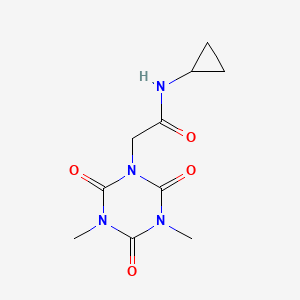
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a chemical compound that has garnered attention in the scientific community due to its potential application in various research fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide can induce apoptosis, or cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, this compound has been shown to have anti-inflammatory effects and can modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased yields and purity.
Synthesis Methods
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide involves a multi-step process. The starting material is 2-fluoroaniline, which is reacted with ethyl 2-bromoacetate to form an intermediate product. This intermediate product is then reacted with 7-ethyl-1H-indole-3-carbaldehyde to form the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide has been studied for its potential applications in various research fields. One of the primary areas of interest is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-2-11-6-5-7-12-13(10-20-16(11)12)17(22)18(23)21-15-9-4-3-8-14(15)19/h3-10,20H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANCVHHTVKUQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-2-methyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5224917.png)
![3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5224921.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-1H-benzimidazol-2-amine](/img/structure/B5224935.png)
![2-(1-{[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5224943.png)

![2-benzyl-3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5224951.png)
![1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid](/img/structure/B5224956.png)
![methyl 1-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B5224968.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5224975.png)
![4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid](/img/structure/B5224982.png)
![2-[tert-butyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5224992.png)
![N-[5-(2-amino-2-oxoethyl)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]-4-bromobenzamide](/img/structure/B5224998.png)
![N-(2-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5225002.png)